Reduced Hyperthermia Liability at Full Analgesic Doses: Direct Comparison with AMG517
BCTP induces a significantly smaller increase in core body temperature than the clinically-tested TRPV1 antagonist AMG517, even at doses exceeding those required for maximal analgesia [1]. This represents a key differentiation in therapeutic index and on-target safety profile [1].
| Evidence Dimension | Maximal increase in core body temperature (oral administration) |
|---|---|
| Target Compound Data | 0.6°C |
| Comparator Or Baseline | AMG517: >1°C |
| Quantified Difference | At least 0.4°C lower increase |
| Conditions | Rodent model; BCTP at 30 and 100 mg/kg p.o.; AMG517 at doses providing submaximal reversal of capsaicin-induced hyperalgesia [1] |
Why This Matters
This data directly addresses a major hurdle in TRPV1 antagonist development, enabling in vivo pain studies with a compound that separates analgesic efficacy from thermoregulatory side effects.
- [1] Nash MS, McIntyre P, Groarke A, Lilley EJ, Culshaw AJ, Hallett A, Panesar M, Fox AJ, Bevan S. 7-tert-Butyl-6-(4-Chloro-Phenyl)-2-Thioxo-2,3-Dihydro-1H-Pyrido[2,3-d]Pyrimidin-4-One, a Classic Polymodal Inhibitor of Transient Receptor Potential Vanilloid Type 1 with a Reduced Liability for Hyperthermia, Is Analgesic and Ameliorates Visceral Hypersensitivity. J Pharmacol Exp Ther. 2012;342(2):389-398. View Source
